molecular formula C22H27N9O2S B2575887 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 685860-50-8

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2575887
CAS RN: 685860-50-8
M. Wt: 481.58
InChI Key: RMMPOPAAZNBXRM-UHFFFAOYSA-N
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Description

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H27N9O2S and its molecular weight is 481.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives, including variations of the purine-2,6-dione structure, has been explored for their potential pharmacological applications. For instance, derivatives synthesized for preliminary pharmacological evaluation demonstrated potent ligand activity for 5-HT(1A) receptors, indicating anxiolytic and antidepressant potential in preclinical models (Zagórska et al., 2009).

Cytotoxic Activity

Further research into carboxamide derivatives of benzo[b][1,6]naphthyridines revealed their cytotoxic activity against various cancer cell lines, highlighting the therapeutic potential of purine derivatives in oncology (Deady et al., 2003).

Novel Ring Systems

The development of new thiadiazepino-[3,2-f]-purine ring systems via synthesis from purine-2,6-dione precursors demonstrates the versatility of purine derivatives in generating novel chemical entities for further pharmacological investigation (Hesek & Rybár, 1994).

Potassium Channel Effects

The effects of substituted 9-aryl-1,8-acridinedione derivatives on potassium channels have been studied, suggesting potential applications in cardiovascular diseases by modulating vascular potassium channels (Gündüz et al., 2009).

Hypoglycemic and Hypolipidemic Activity

Compounds containing 2,4-thiazolidinedione along with purine derivatives have been investigated for their hypoglycemic and hypolipidemic activities, indicating potential benefits in metabolic disorder management (Kim et al., 2004).

properties

IUPAC Name

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O2S/c1-14-11-15(2)13-29(12-14)20-23-18-17(19(32)24-21(33)28(18)3)30(20)9-10-34-22-25-26-27-31(22)16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3,(H,24,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMPOPAAZNBXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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